molecular formula C31H39N5O2 B1192653 5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile

5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile

Cat. No.: B1192653
M. Wt: 513.686
InChI Key: SOYFWNNFRLABJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

DS08210767 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of parathyroid hormone receptor antagonists.

    Biology: Employed in cellular and molecular biology studies to investigate the role of parathyroid hormone receptor in various physiological processes.

    Medicine: Potential therapeutic applications in the treatment of diseases related to calcium homeostasis and bone metabolism, such as osteoporosis.

    Industry: Utilized in the development of new drugs targeting the parathyroid hormone receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS08210767 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product.

Industrial Production Methods

Industrial production of DS08210767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced analytical methods to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

DS08210767 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

DS08210767 exerts its effects by binding to the parathyroid hormone receptor 1, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the receptor, leading to a decrease in calcium mobilization and bone resorption. The molecular targets include the receptor itself and downstream signaling molecules involved in calcium homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DS08210767 is unique due to its high potency and oral bioavailability as a parathyroid hormone receptor 1 antagonist. Unlike other compounds that target different receptors or pathways, DS08210767 specifically inhibits the parathyroid hormone receptor, making it a valuable tool for studying calcium homeostasis and bone metabolism .

Properties

Molecular Formula

C31H39N5O2

Molecular Weight

513.686

IUPAC Name

5-cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile

InChI

InChI=1S/C31H39N5O2/c1-31(2)30(37)36(26-11-9-24(10-12-26)33-16-17-34-25-14-18-38-19-15-25)28-20-22(21-32)8-13-27(28)29(35-31)23-6-4-3-5-7-23/h8-13,20,23,25,33-34H,3-7,14-19H2,1-2H3

InChI Key

SOYFWNNFRLABJC-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(C=CC(=C2)C#N)C(=N1)C3CCCCC3)C4=CC=C(C=C4)NCCNC5CCOCC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS08210767;  D-S08210767;  DS 08210767

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile

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